4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is an organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Based on the structure of the compound, which includes a piperazine ring and a fluorophenyl group, it can be inferred that these structural elements may play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
A study on a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has shown that it is a novel inhibitor of equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It was observed that similar compounds produced a loss of cell viability in mcf-10a cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For example, compounds with a piperazine moiety often exhibit affinity for G protein-coupled receptors, such as dopamine and serotonin receptors . The nature of these interactions can vary, but they often involve non-covalent binding interactions, such as hydrogen bonding and pi-stacking .
Cellular Effects
Based on its structural similarity to other bioactive compounds, it could potentially influence cell function by modulating the activity of certain receptors or enzymes . This could, in turn, affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with specific biomolecules . These interactions could involve binding to target proteins or enzymes, potentially leading to changes in their activity . This could result in alterations in gene expression or other cellular processes .
Temporal Effects in Laboratory Settings
Like many organic compounds, its stability, degradation, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is likely that the compound’s effects would vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .
Metabolic Pathways
Given its structure, it could potentially be metabolized by various enzymes, leading to the formation of various metabolites . These metabolic processes could also influence the compound’s overall effects on the body .
Transport and Distribution
Given its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its structure, it could potentially be directed to specific compartments or organelles within cells, which could influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the piperazine derivative with an appropriate benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly for its potential as an inhibitor of various biological targets.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Pharmacological Research: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
- 4-ethyl-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzamide
- 4-ethyl-N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)benzamide
Uniqueness
4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-2-17-3-5-18(6-4-17)21(26)23-11-12-24-13-15-25(16-14-24)20-9-7-19(22)8-10-20/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWUBRYFTFPJSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.